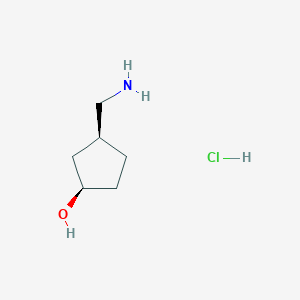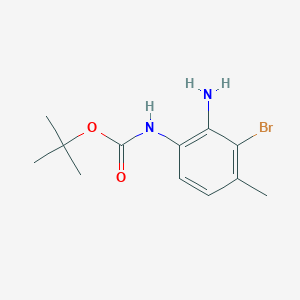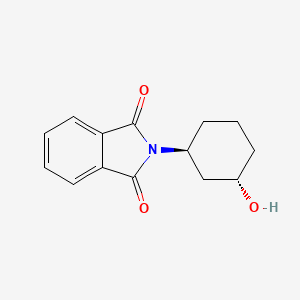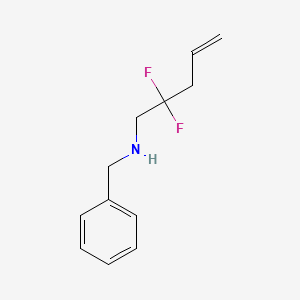
1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene is an organic compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol . This compound is characterized by its unique structure, which includes a chloro group, an isopropyl group, a methyl group, and a nitro group attached to a benzene ring. It is commonly used in various chemical and industrial applications due to its reactivity and functional properties.
準備方法
The synthesis of 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene typically involves nitration and chlorination reactions. One common synthetic route includes the nitration of 1-chloro-3-isopropyl-4-methyl-benzene using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction is followed by purification steps to isolate the desired nitro compound . Industrial production methods may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or other oxidized products.
Common reagents used in these reactions include hydrogen gas, metal catalysts, sulfuric acid, and nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene is utilized in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate the effects of nitroaromatic compounds on biological systems.
Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of medicinal compounds.
Industry: The compound is employed in the production of dyes, agrochemicals, and other industrial chemicals
作用機序
The mechanism of action of 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and isopropyl groups contribute to the compound’s lipophilicity, affecting its distribution and interaction within biological systems .
類似化合物との比較
1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene can be compared with other nitroaromatic compounds such as:
1-Chloro-4-nitrobenzene: Lacks the isopropyl and methyl groups, resulting in different reactivity and applications.
2-Chloro-5-nitrotoluene: Contains a methyl group but differs in the position of the nitro and chloro groups, affecting its chemical behavior.
3-Nitro-4-chlorotoluene: Similar structure but with different substituent positions, leading to variations in its chemical and biological properties
特性
IUPAC Name |
1-chloro-4-methyl-2-nitro-3-propan-2-ylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-6(2)9-7(3)4-5-8(11)10(9)12(13)14/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBARXSKNSUBBTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)[N+](=O)[O-])C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(R)-2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride](/img/structure/B8186488.png)
![(S)-2,3,4,5-Tetrahydro-benzo[b]oxepin-5-ylamine hydrochloride](/img/structure/B8186495.png)












